Thalidomide-4-NH-PEG1-NH-Boc

PROTAC E3 Ligase Ligand Linker Chemistry

Thalidomide-4-NH-PEG1-NH-Boc (CAS 2154342-17-1) is a differentiated E3 ligase ligand-linker conjugate for PROTAC development. Unlike common 5-position derivatives, its 4-position attachment vector and PEG1 spacer provide unique spatial geometry critical for stable ternary complex formation. The Boc-protected amine enables orthogonal, late-stage diversification for focused library synthesis. Ideal for baseline SAR studies comparing linker-length effects on DC50 and neosubstrate selectivity. Select this building block when modeling indicates a 4-position exit trajectory is essential for target degradation.

Molecular Formula C22H28N4O7
Molecular Weight 460.5 g/mol
Cat. No. B12388917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-4-NH-PEG1-NH-Boc
Molecular FormulaC22H28N4O7
Molecular Weight460.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O
InChIInChI=1S/C22H28N4O7/c1-22(2,3)33-21(31)24-10-12-32-11-9-23-14-6-4-5-13-17(14)20(30)26(19(13)29)15-7-8-16(27)25-18(15)28/h4-6,15,23H,7-12H2,1-3H3,(H,24,31)(H,25,27,28)
InChIKeyDGINBGUHHXNCBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-4-NH-PEG1-NH-Boc for PROTAC Development: A Key CRBN-Recruiting Intermediate


Thalidomide-4-NH-PEG1-NH-Boc (CAS 2154342-17-1) is a functionalized E3 ligase ligand-linker conjugate. It is a derivative of Thalidomide, modified at the 4-position with a short polyethylene glycol (PEG1) linker and a terminal Boc-protected amine . This compound serves as a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and molecular glues, specifically designed to recruit the Cereblon (CRBN) component of the E3 ubiquitin ligase complex [1].

Why Generic Substitution of Thalidomide-4-NH-PEG1-NH-Boc Fails in PROTAC Synthesis


In PROTAC development, the linker connecting the E3 ligase ligand to the target protein ligand is a critical determinant of ternary complex formation and, consequently, degradation efficiency. Studies have demonstrated that even minor differences in linker length, composition, and attachment vector can drastically alter a PROTAC's degradation potency (DC50) and selectivity profile [1]. Simply substituting Thalidomide-4-NH-PEG1-NH-Boc with an unmodified thalidomide derivative or a linker of different length (e.g., PEG2, PEG3, alkyl chain) is not viable without risking complete loss of efficacy or introducing off-target degradation (neosubstrate activity) [2]. The specific 4-position attachment point, PEG1 spacer length, and Boc-protected amine handle provide a unique chemical and spatial geometry that cannot be assumed for any other in-class analog .

Quantitative Differentiation of Thalidomide-4-NH-PEG1-NH-Boc: Linker Length, Vector, and Physicochemical Properties


Linker Attachment Chemistry: The 4-Amino vs. Alternative Exit Vectors

The choice of exit vector on the thalidomide phthalimide ring is a key determinant of a PROTAC's degradation profile. Thalidomide-4-NH-PEG1-NH-Boc utilizes the 4-amino position as its exit vector. A structure-activity relationship (SAR) study on AURKA-targeting PROTACs demonstrated that altering the PEG linker attachment point from the 5-position to another vector allowed for the identification of a potent degrader with a linker as short as 2 PEG units [1]. This underscores that the 4-position vector on Thalidomide-4-NH-PEG1-NH-Boc is not interchangeable with, for example, 5-position derivatives like Thalidomide-5-NH-PEG1-NH-Boc, as the resulting ternary complex geometry and subsequent ubiquitination efficiency will differ .

PROTAC E3 Ligase Ligand Linker Chemistry

PEG Linker Length: The Consequence of a Single Unit (PEG1)

The length of the flexible PEG linker is a critical variable that can dictate degradation potency and, crucially, selectivity. A study evaluating Retro-2-based PROTACs revealed that GSPT1 degradation is strictly dependent on the PEG chain length. Notably, compounds containing a PEG2 linker were found to degrade the translation termination factor GSPT1, despite the linker being anchored at the 4-position of thalidomide [1]. This demonstrates that a change of a single PEG unit can shift a compound from a selective degrader to one with potent off-target (neosubstrate) activity. Therefore, the specific PEG1 linker in Thalidomide-4-NH-PEG1-NH-Boc provides a distinct profile compared to the common PEG2 analog, Thalidomide-4-NH-PEG2-NH-Boc, which carries a higher risk of inducing unintended GSPT1 degradation.

PROTAC Linker Optimization Degradation Selectivity

Boc Protection Strategy vs. Unprotected Amine Analogs

Thalidomide-4-NH-PEG1-NH-Boc features a terminal Boc-protected amine. This protecting group is stable under basic and nucleophilic conditions but is quantitatively removed under acidic conditions (e.g., TFA or HCl in dioxane) . This contrasts with the unprotected analog, Thalidomide-4-NH-PEG1-NH2, which is less chemically stable and can lead to unwanted side reactions during multi-step PROTAC synthesis . The Boc group serves as an orthogonal protecting group, enabling precise, site-specific conjugation of the linker to the target protein ligand in the final synthetic step.

PROTAC Synthesis Protecting Group Strategy Amine Functionalization

Solubility and LogP Comparison with Other Thalidomide-PEG Analogs

The physicochemical properties of PROTAC building blocks influence the drug-likeness of the final degrader. Thalidomide-4-NH-PEG1-NH-Boc has a reported LogP of 1.2 and a solubility of 10 mM in DMSO . While direct comparative solubility data with the PEG2 analog is not available, class-level understanding indicates that shorter PEG linkers generally result in lower aqueous solubility but higher passive membrane permeability compared to longer PEG chains [1]. The LogP of 1.2 is a specific quantitative parameter that can be used in computational modeling and to compare with other CRBN-recruiting ligand-linkers when selecting an intermediate with optimal balance between solubility and permeability.

PROTAC Physicochemical Properties Solubility

Solid-Phase Synthesis Compatibility: A Practical Procurement Advantage

For laboratories employing solid-phase peptide synthesis (SPPS) methods for PROTAC development, the chemical composition of the linker is critical. A study on solid-phase PROTAC synthesis explicitly investigated the suitability of PEG-based linkers, such as the one in Thalidomide-4-NH-PEG1-NH-Boc, compared to alkyl linkers. The research concluded that PEG linkers are compatible with solid-phase methods and that minor differences in linker type can significantly affect PROTAC activity [1]. This confirms that while a PEG linker is suitable for solid-phase synthesis, the choice between PEG1 and an alkyl chain (e.g., C6) or a longer PEG linker is not trivial and will impact final degrader performance.

PROTAC Synthesis Solid-Phase Synthesis Linker Chemistry

Best Application Scenarios for Thalidomide-4-NH-PEG1-NH-Boc in PROTAC Discovery


Optimizing Linker Length in Early-Stage PROTAC SAR

This compound is ideal for initial structure-activity relationship (SAR) studies exploring linker length. The PEG1 spacer provides a 'short' baseline. By comparing PROTACs made with Thalidomide-4-NH-PEG1-NH-Boc to those with longer PEG analogs (e.g., PEG2, PEG3), researchers can directly quantify the impact of linker length on degradation potency (DC50) and selectivity, as demonstrated in studies where PEG length dictates off-target degradation of GSPT1 [1].

Leveraging the 4-Amino Exit Vector for Ternary Complex Optimization

The compound is specifically designed to project the target protein ligand from the 4-position of the thalidomide ring. This vector is distinct from the more common 5-position functionalization. It should be selected when molecular modeling or prior SAR suggests that this specific exit trajectory is necessary to form a stable and productive ternary complex between the E3 ligase, PROTAC, and target protein, potentially enabling the degradation of targets that are unresponsive to 5-position-linked degraders [1].

Multi-Step Synthesis of Complex PROTAC Libraries

The Boc-protected amine provides an orthogonal functional group for conjugation. This building block is best utilized in multi-step synthetic routes where the CRBN-recruiting domain is assembled first, and the terminal amine is unmasked in the final step using mild acidic conditions (e.g., TFA) for immediate coupling to a diverse array of target protein ligands [1]. This strategy simplifies the construction of large, focused PROTAC libraries.

Solid-Phase Synthesis of CRBN-Based PROTACs

This intermediate is well-suited for laboratories employing solid-phase peptide synthesis (SPPS) for PROTAC development. The PEG1 linker is compatible with standard SPPS resins and cleavage protocols. Researchers can use this compound to efficiently synthesize and screen multiple PROTAC candidates on solid support, as PEG linkers have been validated as effective alternatives to alkyl chains in this context [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-4-NH-PEG1-NH-Boc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.